molecular formula C9H10INO2 B8342469 (3-Iodo-phenylamino)-acetic acid methyl ester

(3-Iodo-phenylamino)-acetic acid methyl ester

Cat. No.: B8342469
M. Wt: 291.09 g/mol
InChI Key: AKCIMRLLMVSUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Iodo-phenylamino)-acetic acid methyl ester is a useful research compound. Its molecular formula is C9H10INO2 and its molecular weight is 291.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

methyl 2-(3-iodoanilino)acetate

InChI

InChI=1S/C9H10INO2/c1-13-9(12)6-11-8-4-2-3-7(10)5-8/h2-5,11H,6H2,1H3

InChI Key

AKCIMRLLMVSUNN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=CC(=CC=C1)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Iodoaniline (40.0 g), methyl chloroacetate (37.12 g) and sodium bicarbonate (30.75 g) were treated according to the method of Intermediate 5 to give an oil (ca. 80 g), a sample of which (1.2 g) was purified by FCC eluting with System A (7:3) to give the title compound (0.8 g) as a solid, m.p. 83°.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
37.12 g
Type
reactant
Reaction Step One
Quantity
30.75 g
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 5
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of 3-iodoaniline (40.0 g), methyl chloroacetate (37.12 g) and sodium bicarbonate (30.75 g) was heated in acetonitrile (400 ml) at reflux for 2 days under nitrogen. Ethyl acetate (250 ml) was then added and the mixture was washed with water (2×250 ml) dried and evaporated to give an oil (ca. 80 g), a sample of which (1.2 g) was purified by FCC eluting with ether-petroleum ether (7-3) to give the title compound (Intermediate 27; 0.8 g) as a solid, m.p. 83°.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
37.12 g
Type
reactant
Reaction Step One
Quantity
30.75 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Name

Synthesis routes and methods III

Procedure details

To a cooled (ice/salt/water bath) solution of chlorosulfonylisocyanate (3.23 mL, 37.1 mmol) in CH2Cl2 (100 mL) is added trimethylsilylethanol (5.32 mL, 37.1 mmol). After 1 h, a solution of (3-Iodo-phenylamino)-acetic acid methyl ester (2.7 g, 9.28 mmol) (obtained by alkylation of 3-iodoaniline using the method of Tohru Fukuyama et. al., Tett. Lett. 38 (33) pp. 5831-34,1997) and TEA (5.3 mL, 38.04 mmol) in CH2Cl2 (50 mL) is added and the reaction is stirred for 2.5 h. The mixture is poured into 400 mL of 1N aqueous HCl and extracted with EtOAc. The EtOAc layer is washed with 1N aqueous HCl, dried over anhydrous Na2SO4, filtered and concentrated. Chromatography on a 110 g silica gel RediSep (Isco Inc.) column with a 30 mL/min gradient elution of 10:90 (EtOAc:hexane) to 40:60 over 55 min gives an oil. Trituration with Et2O yields N-(2-trimethylsilylethoxycarbonyl-sulfamoyl)-N-(3-iodo-phenyl)glycine methyl ester as a white solid.
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0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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3.23 mL
Type
reactant
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Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
5.32 mL
Type
reactant
Reaction Step Three

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